5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one
CAS No.: 886508-53-8
Cat. No.: VC1981260
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886508-53-8 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one |
| Standard InChI | InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | GDVGETHSXBLPHM-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)CN)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C=C(C=C2)CN)N(C1=O)C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one possesses a molecular formula of C10H13N3O with a molecular weight of 191.23 g/mol . The compound's structure consists of a benzimidazolone core with specific substitutions that define its chemical identity. The backbone features a fused benzene and imidazole ring system with a carbonyl group at position 2, creating the benzimidazol-2-one scaffold. Methyl groups at positions 1 and 3 flank the carbonyl group, while an aminomethyl group (-CH2NH2) extends from position 5 of the benzene ring, providing a primary amine functionality that significantly influences the compound's chemical behavior and biological interactions .
The compound is registered with CAS number 886508-53-8 and is also identified by several synonyms including 5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one and 5-(Aminomethyl)-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one . These alternative nomenclatures reflect different naming conventions but refer to the same chemical entity.
Synthesis Methods
Synthetic Approaches
The synthesis of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves a multistep process that can be broadly divided into two main approaches: formation of the benzimidazole core structure followed by appropriate functionalization.
Formation of the Benzimidazole Core
The first key step involves the construction of the benzimidazole scaffold, which typically commences with suitably substituted o-phenylenediamine derivatives. These undergo cyclization reactions to form the basic benzimidazole ring system. For the target compound, this would involve a 4-substituted o-phenylenediamine that already contains or can be modified to incorporate the precursor to the aminomethyl group at position 5.
The cyclization reaction often proceeds through condensation with carboxylic acid derivatives, orthoesters, or carbonyl compounds under appropriate reaction conditions. For benzimidazol-2-one formation specifically, reaction with phosgene derivatives, urea, or carbonyldiimidazole would facilitate the incorporation of the carbonyl oxygen at position 2.
Functional Group Transformations
Following the formation of the benzimidazole core, subsequent steps would include:
-
N-methylation of the nitrogen atoms at positions 1 and 3, typically using methylating agents such as methyl iodide, dimethyl sulfate, or trimethyloxonium tetrafluoroborate under basic conditions
-
Introduction or transformation of the functional group at position 5 to yield the aminomethyl moiety
-
Protective group manipulations as necessary to prevent undesired side reactions
For the aminomethyl group specifically, common approaches might include:
-
Reduction of a cyano or nitro precursor using appropriate reducing agents
-
Reductive amination of an aldehyde functionality
-
Gabriel synthesis involving a halomethyl intermediate
-
Protecting group strategies to control the selectivity of reactions
Purification and Characterization
The purification of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically employs standard organic chemistry techniques including:
-
Recrystallization from appropriate solvent systems
-
Column chromatography, potentially using silica gel or other stationary phases
-
Salt formation followed by recrystallization, taking advantage of the primary amine functionality
Characterization of the purified compound would involve multiple analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the final product.
Biological Activities and Applications
Tudor Domain Inhibition
One of the most significant reported biological activities of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is its function as a small molecule inhibitor for the Tudor domain of TDRD3 (Tudor Domain-Containing Protein 3) . This protein serves as a transcriptional coactivator, playing a crucial role in gene expression regulation. The compound's ability to inhibit the Tudor domain suggests potential applications in modulating transcriptional processes and associated cellular functions.
The PDB accession code 5YJ8 corresponds to the crystal structure of this compound bound to the Tudor domain of TDRD3, providing valuable structural insights into the binding interactions that mediate this inhibitory activity . Understanding these molecular interactions is essential for structure-based drug design efforts aimed at developing improved inhibitors with enhanced potency and selectivity.
Enzyme Inhibition Properties
Beyond its Tudor domain inhibition, 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has demonstrated inhibitory activity against enzymes involved in DNA replication and repair processes. This property suggests potential applications in cancer therapy, as many cancer cells rely heavily on these processes for survival and proliferation. The aminomethyl group enhances binding affinity to specific molecular targets, influencing the compound's biological activity profile and contributing to its enzyme inhibitory properties.
Structure-Activity Relationships
The biological activities of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are intrinsically linked to its structural features:
-
The benzimidazolone core provides a rigid scaffold that can mimic the spatial arrangement of pharmacophores in natural ligands
-
The methyl groups at positions 1 and 3 influence the electronic properties of the imidazole ring and may enhance lipophilicity and membrane permeability
-
The aminomethyl group at position 5 offers a site for hydrogen bonding, ionic interactions, and potential protonation, significantly influencing binding affinity to target proteins
This structure-activity relationship underlies the compound's potential pharmaceutical applications and provides a foundation for the design of structural analogs with potentially improved properties.
Comparison with Related Compounds
Table 2. Comparative Analysis of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and Related Compounds
The presence of the aminomethyl group in 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one distinguishes it from other benzimidazole derivatives, enhancing its chemical reactivity and biological properties. The N-methyl groups at positions 1 and 3 likely influence the compound's pharmacokinetic properties and binding interactions compared to unmethylated analogs. These structural variations provide valuable insights for understanding structure-activity relationships and guiding the design of optimized benzimidazole derivatives for specific applications.
Research Studies and Applications
Protein-Ligand Interaction Studies
A significant research finding involves the characterization of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as an inhibitor for the Tudor domain of TDRD3 . This study resulted in the determination of the crystal structure of the protein-ligand complex, providing valuable structural insights into the binding mode and interactions that mediate the inhibitory activity. The PDB accession code 5YJ8 corresponds to this structural data, representing an important contribution to understanding the molecular basis of Tudor domain inhibition.
Such structural studies are essential for structure-based drug design efforts and provide a foundation for the development of improved inhibitors with enhanced potency and selectivity. The specific binding interactions observed in the crystal structure can guide medicinal chemistry efforts to optimize the lead compound through targeted structural modifications.
Related Benzimidazole Research
Research on related benzimidazole compounds provides valuable context for understanding the potential applications of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one:
-
Studies on Cu(II) complexes with benzimidazole ligands have demonstrated promising anticancer activity against A549 lung carcinoma cells, with the metal complexes showing greater cytotoxicity than the free ligands . This suggests that metal complexation could be a viable strategy for enhancing the biological activity of benzimidazole derivatives including 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.
-
Investigations of 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives have revealed interesting properties as potential energetic materials with high thermal stability . While this application differs from pharmaceutical uses, it demonstrates the versatility of the benzimidazolone scaffold and the impact of different substitution patterns on physical and chemical properties.
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole have determined its pKa values in aqueous solutions, providing insights into its protonation behavior under physiological conditions . Similar studies for 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one would be valuable for understanding its ionization state in biological systems and predicting drug-likeness properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume